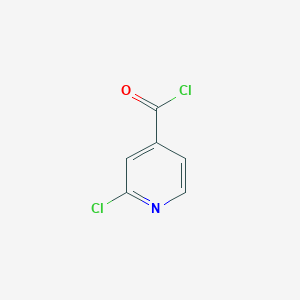

2-Chloropyridine-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRZWOJTSGFSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384132 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-34-5 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to 2-Chloropyridine-4-carbonyl chloride (CAS No. 65287-34-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloropyridine-4-carbonyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and purification, and explores its applications in the preparation of bioactive molecules. Particular emphasis is placed on its role in the synthesis of the plant growth regulator, Forchlorfenuron.

Chemical and Physical Properties

This compound, also known as 2-chloroisonicotinoyl chloride, is a reactive acyl chloride derivative of pyridine.[1][2] Its chemical structure features a pyridine ring substituted with a chlorine atom at the 2-position and a carbonyl chloride group at the 4-position. This combination of functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65287-34-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |

| Molecular Weight | 176.00 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid | [] |

| Boiling Point | 144-148 °C at 10 mmHg | [1] |

| Density | 1.418 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.566 | [1] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 2-chloroisonicotinic acid with thionyl chloride.[6] This reaction proceeds via the conversion of the carboxylic acid to the more reactive acyl chloride.

Experimental Protocol: Synthesis from 2-Chloroisonicotinic Acid

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Chloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol) in an excess of thionyl chloride (e.g., 15 mL).[6]

-

Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.[6] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[6]

-

To ensure complete removal of residual thionyl chloride, add dichloromethane (e.g., 3 x 10 mL) to the residue and concentrate the solution in vacuo after each addition.[6]

-

The final product, this compound, is obtained as a yellow oil (expected yield: ~2.2 g, ~100%).[6] The product is typically used in the next step without further purification.

Applications in Synthesis

This compound is a valuable reagent for the introduction of the 2-chloro-4-pyridylcarbonyl moiety into a molecule. Its high reactivity makes it particularly useful in acylation reactions with nucleophiles such as amines and alcohols.

Synthesis of Amides: Preparation of Forchlorfenuron

A significant application of this compound is in the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea, a cytokinin plant growth regulator commonly known as Forchlorfenuron (KT-30).[7] This synthesis involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate. While not directly synthesizing Forchlorfenuron from the carbonyl chloride, it is a key precursor to the necessary amine intermediate. The synthesis of 2-chloro-4-aminopyridine can be achieved from 2-chloropyridine through a nitration and subsequent reduction sequence.[7][8][9]

The logical workflow for the synthesis of Forchlorfenuron highlighting the role of 2-chloropyridine derivatives is depicted in the following diagram.

Caption: Logical workflow for the synthesis of Forchlorfenuron.

While the above demonstrates the pathway to the amine, this compound can be directly reacted with anilines to form the corresponding amides, which are structurally related to Forchlorfenuron and may possess biological activity.

Experimental Workflow: General Amide Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of an amide from this compound and a primary or secondary amine.

Caption: General experimental workflow for amide synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed and causes severe skin burns and eye damage.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its straightforward preparation from 2-chloroisonicotinic acid and its reactivity towards nucleophiles make it a valuable tool for organic chemists. The detailed protocols and workflows provided in this guide are intended to facilitate its safe and effective use in research and development.

References

- 1. 2-氯吡啶-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 65287-34-5 Cas No. | 2-Chloroisonicotinoyl chloride | Apollo [store.apolloscientific.co.uk]

- 3. This compound [oakwoodchemical.com]

- 4. CAS 65287-34-5: this compound [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

Technical Guide: 2-Chloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloropyridine-4-carbonyl chloride (also known as 2-Chloroisonicotinoyl chloride), a key intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its synthetic utility in the preparation of pharmacologically relevant scaffolds.

Data Presentation

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 176.00 g/mol [1][2][3] |

| Empirical Formula | C₆H₃Cl₂NO[1][2] |

| CAS Number | 65287-34-5[1][2][4] |

| Appearance | Liquid[1] |

| Density | 1.418 g/mL at 25 °C[1][4] |

| Boiling Point | 144-148 °C at 10 mmHg[1][4] |

| Refractive Index | n20/D 1.566[1] |

Core Synthetic Applications

This compound is a valuable building block, primarily utilized in the synthesis of amides and esters through reactions with nucleophiles such as amines and alcohols. The presence of the chloro-substituent on the pyridine ring and the highly reactive acyl chloride group makes it a versatile intermediate for creating complex molecular architectures. Its derivatives are integral to the development of agrochemicals, such as insecticides, and are structurally related to intermediates used in the synthesis of pharmaceuticals, including multi-kinase inhibitors like Sorafenib and Regorafenib.[5][6][7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent amidation reaction.

Protocol 1: Synthesis of this compound

This protocol details the conversion of 2-chloroisonicotinic acid to the corresponding acyl chloride using thionyl chloride.

Materials:

-

2-Chloroisonicotinic acid (1 eq.)

-

Thionyl chloride (SOCl₂) (excess, ~10-15 mL per 2g of acid)

-

Dichloromethane (DCM)

Procedure:

-

A solution of 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol) in thionyl chloride (15 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a gas outlet to scrub HCl vapor.[10][11]

-

The reaction mixture is heated to 80 °C and maintained at this temperature for 3 hours.[10][11]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess thionyl chloride is removed under reduced pressure (in vacuo).[10][11]

-

To ensure complete removal of residual thionyl chloride, the residue is resuspended in dichloromethane (3 x 10 mL) and concentrated in vacuo after each resuspension.[11]

-

The final product, this compound, is obtained as a yellow oil and can be used in the subsequent step without further purification.[11]

Protocol 2: General Amidation Reaction

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding 2-chloroisonicotinamide. This reaction is fundamental to the synthesis of many biologically active molecules.

Materials:

-

This compound (1 eq.)

-

Primary or secondary amine (1-1.2 eq.)

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.5-2 eq.)

Procedure:

-

The amine is dissolved in the chosen aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

The base (e.g., triethylamine) is added to the stirred solution.

-

A solution of this compound in the same solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, while being monitored by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

If necessary, the product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent reaction of this compound, highlighting its role as a key synthetic intermediate.

Caption: Synthetic workflow for this compound.

References

- 1. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]

- 7. US6765097B1 - Process for the preparation of aryl-pyridinyl compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

2-Chloropyridine-4-carbonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloropyridine-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for laboratory and industrial applications.

Chemical Identity

This compound, also known as 2-Chloroisonicotinoyl chloride, is a derivative of pyridine. Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a carbonyl chloride group at the 4-position.

| Identifier | Value |

| CAS Number | 65287-34-5[1] |

| Molecular Formula | C₆H₃Cl₂NO[1] |

| Molecular Weight | 176.00 g/mol |

| Synonyms | 2-Chloroisonicotinoyl chloride |

| InChI Key | NPRZWOJTSGFSBF-UHFFFAOYSA-N |

| SMILES String | ClC(=O)c1ccnc(Cl)c1 |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value |

| Form | Liquid |

| Boiling Point | 144-148 °C at 10 mmHg[1] |

| Density | 1.418 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.566 |

| Flash Point | > 110 °C (> 230 °F) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloroisonicotinic acid with thionyl chloride.[2]

Reaction:

Caption: Synthesis of this compound.

Procedure:

-

A solution of 2-chloroisonicotinic acid (2.0 g, 12.69 mmol) in thionyl chloride (15 mL) is prepared in a suitable reaction vessel.[2]

-

The reaction mixture is heated to 80 °C for a period of 3 hours.[2]

-

Following the reaction, the excess thionyl chloride is removed by concentration in vacuo to yield the crude this compound.[2]

Determination of Physical Properties: General Methodologies

While specific experimental details for the determination of this compound's properties are not extensively published, standard laboratory procedures are typically employed:

-

Boiling Point: The boiling point at reduced pressure is determined using vacuum distillation apparatus. The temperature at which the liquid boils at a specific pressure (e.g., 10 mmHg) is recorded.

-

Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

-

Refractive Index: The refractive index is measured using a refractometer, often at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Signal Word: Danger[3]

-

Hazard Statements:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Keep away from water and moisture, as it reacts violently and releases toxic gas.[3]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

The logical workflow for handling this chemical is outlined in the diagram below.

Caption: Standard workflow for handling hazardous chemicals.

References

An In-depth Technical Guide to the Synthesis of 2-Chloropyridine-4-carbonyl chloride from 2-Chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-chloropyridine-4-carbonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries, from 2-chloroisonicotinic acid. This document details the chemical properties of the involved compounds, presents established experimental protocols, and offers a comparative analysis of different synthetic routes.

Compound Properties

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis, purification, and handling.

| Property | 2-Chloroisonicotinic Acid | This compound |

| CAS Number | 6313-54-8[1] | 65287-34-5[2][3] |

| Molecular Formula | C₆H₄ClNO₂[1] | C₆H₃Cl₂NO[2][3] |

| Molecular Weight | 157.55 g/mol [1] | 176.00 g/mol [2] |

| Appearance | White to off-white powder | Colorless to yellow liquid |

| Melting Point | 176-178 °C (decomposes)[4] | 135-137 °C (decomposes, as hydrochloride salt)[5] |

| Boiling Point | Not available | 144-148 °C at 10 mmHg[2][3] |

| Density | Not available | 1.418 g/mL at 25 °C[2][3] |

| Solubility | Very soluble in water[6] | Reacts with water |

Synthetic Pathways

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The primary methods for the synthesis of this compound from 2-chloroisonicotinic acid involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Thionyl Chloride

Thionyl chloride is a widely used and cost-effective reagent for the preparation of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation.

Reaction:

C₆H₄ClNO₂ + SOCl₂ → C₆H₃Cl₂NO + SO₂ + HCl

A potential side reaction is the formation of anhydrides, especially if bases are present.

Method B: Oxalyl Chloride with Catalytic Dimethylformamide (DMF)

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this transformation. It is generally considered a milder and more selective reagent than thionyl chloride, though it is more expensive.[7][8] The reaction also produces volatile byproducts (CO, CO₂, and HCl), facilitating purification.

Reaction:

C₆H₄ClNO₂ + (COCl)₂ --(DMF)--> C₆H₃Cl₂NO + CO + CO₂ + HCl

A minor byproduct from the reaction involving DMF can be a potent carcinogen, necessitating careful handling and purification.[8]

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol).

-

Carefully add an excess of thionyl chloride (e.g., 15 mL).

-

Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.[9] The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo). It is advisable to use a cold trap to collect the volatile thionyl chloride.

-

The crude this compound can be purified by vacuum distillation.

Synthesis using Oxalyl Chloride and Catalytic DMF

This is a general procedure that can be adapted for the specific substrate.

Procedure:

-

To a solution of 2-chloroisonicotinic acid in an inert anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

-

Slowly add a slight excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.

-

Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-3 hours).

-

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude product, which can then be purified by vacuum distillation.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation .[2][3] Given its reactivity with water, all glassware must be thoroughly dried, and the distillation should be performed under anhydrous conditions.

For characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the structure of the final product.

Safety and Handling

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

-

Thionyl Chloride : Reacts with water to produce toxic gases (HCl and SO₂). It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.

-

Oxalyl Chloride : Also reacts with water to produce HCl. Its vapors are highly irritating, and it can decompose to produce carbon monoxide, a colorless and odorless toxic gas.[6]

Logical Flow of Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification process.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯吡啶-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 65287-34-5 [m.chemicalbook.com]

- 4. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 5. 51727-15-2 CAS MSDS (4-Chloropyridine-2-carbonyl Chloride Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Chloronicotinic acid(2942-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

2-Chloropyridine-4-carbonyl chloride IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyridine-4-carbonyl chloride, a key building block in the synthesis of various agrochemicals and pharmaceuticals. This document details its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity

The compound with the common name this compound is a disubstituted pyridine derivative.

IUPAC Name: this compound[]

Synonyms:

-

2-Chloroisonicotinoyl chloride[][2]

-

2-Chloro-4-pyridinecarbonyl chloride[2]

-

4-Pyridinecarbonyl chloride, 2-chloro-[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C6H3Cl2NO | [][3] |

| Molecular Weight | 176.00 g/mol | [][3] |

| CAS Number | 65287-35-5 | [4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 144-148 °C at 10 mmHg | [2][4] |

| Density | 1.418 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.566 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| SMILES | ClC(=O)c1ccnc(Cl)c1 | |

| InChI Key | NPRZWOJTSGFSBF-UHFFFAOYSA-N |

Synthesis

This compound is typically synthesized from 2-Chloro-4-pyridinecarboxylic acid. The general approach involves the conversion of the carboxylic acid group to an acyl chloride, a common transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound from 2-Chloro-4-pyridinecarboxylic acid

While a specific detailed experimental protocol from a peer-reviewed journal was not identified in the immediate search, the synthesis can be reliably achieved using standard chlorinating agents. A general procedure is outlined below, based on common laboratory practices for this type of transformation.

Objective: To synthesize this compound by the chlorination of 2-Chloro-4-pyridinecarboxylic acid.

Reaction Scheme:

A representative reaction scheme for the synthesis.

Materials:

-

2-Chloro-4-pyridinecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

Procedure:

-

To a stirred suspension of 2-Chloro-4-pyridinecarboxylic acid in an anhydrous inert solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride (typically 2-5 equivalents).

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure, for example, using a rotary evaporator.

-

The crude this compound can then be purified by vacuum distillation to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents and should be handled with appropriate personal protective equipment, including gloves and safety goggles.

Applications

This compound serves as a versatile intermediate in the synthesis of various target molecules. Its utility has been noted in the preparation of insecticides.[][4] The presence of two reactive sites, the chloro group on the pyridine ring and the carbonyl chloride, allows for sequential and selective reactions to build more complex molecular architectures.

Logical Relationship of Functional Groups

The reactivity of this compound is dictated by its two key functional groups. The diagram below illustrates the relationship and potential reaction sites.

Reactivity of functional groups on the core molecule.

References

Technical Safety Guide for 2-Chloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for 2-Chloropyridine-4-carbonyl chloride (CAS No. 65287-34-5). The information is compiled from various safety data sheets and is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound, also known as 2-Chloroisonicotinoyl chloride, is a reactive organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H3Cl2NO | [3][4] |

| Molecular Weight | 176.00 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid | [] |

| Boiling Point | 144-148 °C at 10 mmHg | [3] |

| Density | 1.418 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.566 | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Reactivity | Reacts violently with water. Moisture sensitive. | [5] |

Hazard Identification and Classification

This compound is classified as highly hazardous. It is corrosive and toxic if swallowed. It reacts violently with water, releasing toxic gas.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| --- | --- | EUH014: Reacts violently with water |

| --- | --- | EUH029: Contact with water liberates toxic gas |

Toxicological Information

Experimental Protocol: Safe Handling of a Water-Reactive Acid Chloride

As specific experimental protocols for this compound are not available, this section provides a general procedure for safely handling water-reactive acid chlorides in a laboratory setting. This protocol should be adapted to specific experimental conditions and performed by trained personnel.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.

Caption: First aid procedures for exposure to this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do NOT use water.

-

Specific Hazards: The substance reacts violently with water.[5] In case of fire, poisonous gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

Caption: Workflow for responding to a spill of this compound.

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from water and moisture. Store under an inert atmosphere.[5]

Exposure Controls and Personal Protection

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety goggles and a face shield. | [3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat, and closed-toe shoes. | [3] |

| Respiratory Protection | Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if working outside a fume hood or if ventilation is inadequate. | [3] |

Source:[3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive.[5]

-

Incompatible Materials: Water, strong acids, bases, and amines.[5]

-

Hazardous Decomposition Products: Upon combustion or contact with water, may produce hydrogen chloride gas, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

This guide is intended as a summary of safety information. Always refer to the most current and complete Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Commercial Availability and Synthesis of 2-Chloroisonicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and a representative synthetic protocol for 2-chloroisonicotinoyl chloride (CAS No. 65287-34-5). This reactive acyl chloride serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.

Physicochemical Properties

2-Chloroisonicotinoyl chloride is a yellow to brown liquid. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 65287-34-5 | |

| Molecular Formula | C₆H₃Cl₂NO | |

| Molecular Weight | 176.00 g/mol | |

| Boiling Point | 144-148 °C at 10 mmHg | |

| Density | 1.418 g/mL at 25 °C | |

| Refractive Index | n20/D 1.566 | |

| Synonyms | 2-Chloropyridine-4-carbonyl chloride |

Commercial Availability

2-Chloroisonicotinoyl chloride is commercially available from several chemical suppliers in varying quantities and purities. Researchers can source this compound from the following vendors, among others:

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | Custom | 97% |

| Apollo Scientific | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g | >95% |

| Toronto Research Chemicals (via Fisher Scientific) | 50 mg, 100 mg, 500 mg | Not specified |

| BLD Pharm | Not specified | Not specified |

Synthesis of 2-Chloroisonicotinoyl Chloride

The most common and straightforward method for the preparation of 2-chloroisonicotinoyl chloride is the reaction of 2-chloroisonicotinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride.

Experimental Protocol: Synthesis of 2-Chloroisonicotinoyl Chloride from 2-Chloroisonicotinic Acid

This protocol is adapted from a similar procedure for the synthesis of 2-chloronicotinoyl chloride.[1]

Materials:

-

2-Chloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (or another suitable inert solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.24 g (0.065 mole) of 2-chloroisonicotinic acid.

-

To the flask, add 20 ml of 1,2-dichloroethane as a solvent.

-

Slowly and carefully add 9.5 ml of thionyl chloride to the mixture. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). It should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride and the solvent can be removed under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride as an oil. The product may solidify upon standing at room temperature.[1]

Purification:

The crude product can be purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

Safety and Handling

2-Chloroisonicotinoyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Versatile Role of 2-Chloropyridine-4-carbonyl chloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyridine-4-carbonyl chloride, also known as 2-chloroisonicotinoyl chloride, is a highly reactive building block that has garnered significant interest in medicinal chemistry. Its unique chemical properties, characterized by a reactive acyl chloride and an electron-deficient pyridine ring, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The presence of the chlorine atom at the 2-position of the pyridine ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of complex molecular architectures. This technical guide explores the applications of this compound in the development of novel therapeutics, with a focus on its use in the synthesis of kinase inhibitors and other targeted agents.

Core Application: Synthesis of Bioactive Amides

The primary utility of this compound in medicinal chemistry lies in its efficient reaction with primary and secondary amines to form stable amide bonds. This reaction is fundamental to the construction of a wide range of molecular scaffolds. The resulting 2-chloro-N-substituted isonicotinamides serve as key intermediates or as final drug candidates themselves, exhibiting a spectrum of biological activities.

Application in Kinase Inhibitor Scaffolds

The isonicotinamide scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring of the isonicotinamide moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.

While direct examples of marketed drugs synthesized from this compound are not prevalent in publicly available literature, the closely related 2-(trifluoromethyl)isonicotinamide scaffold is a core component of potent RAF kinase inhibitors.[1] RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in human cancers.[2]

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in RAS or RAF genes can lead to constitutive activation of this pathway, driving uncontrolled cell growth. The development of inhibitors targeting key kinases in this pathway, such as RAF, MEK, and ERK, is a major focus of cancer drug discovery.[3][4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloropyridine-4-carbonyl Chloride in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyridine-4-carbonyl chloride is a key heterocyclic building block in the synthesis of a variety of agrochemicals. Its reactive acyl chloride group, combined with the substituted pyridine ring, makes it a versatile precursor for creating molecules with significant biological activity. This technical guide provides an in-depth exploration of the role of this compound and its derivatives in the synthesis of agrochemicals, with a primary focus on the widely used plant growth regulator, Forchlorfenuron (CPPU), a compound with a structural backbone that can be derived from this important precursor. While primarily known for its effects on plant growth, the broader class of phenylurea compounds, to which Forchlorfenuron belongs, also exhibits insecticidal and insect growth-regulating properties.

Synthesis of Pyridylurea-Based Agrochemicals

The synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) is a prime example of the utility of 2-chloropyridine derivatives in agrochemical manufacturing. While direct synthesis from this compound is plausible, the more extensively documented methods utilize the closely related intermediate, 2-chloro-4-aminopyridine.

Synthetic Pathway from this compound

A feasible, two-step synthetic route from this compound to Forchlorfenuron involves the formation of an azide intermediate followed by a Curtius rearrangement and subsequent reaction with aniline.

Established Synthesis from 2-Chloro-4-aminopyridine

The more commonly cited and industrially practiced synthesis of Forchlorfenuron starts with 2-chloro-4-aminopyridine and phenyl isocyanate. This method is efficient and proceeds in a single step.

Experimental Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) [1]

Objective: To synthesize N-(2-chloro-4-pyridyl)-N'-phenylurea from 2-chloro-4-aminopyridine and phenyl isocyanate.

Materials:

-

2-chloro-4-aminopyridine

-

Phenyl isocyanate

-

Dry acetone

-

Alumina for chromatography

-

Chloroform

-

Acetone-ether mixture for recrystallization

Procedure:

-

In a suitable reaction vessel, dissolve 257 mg (2 mmol) of 2-chloro-4-aminopyridine in 10 ml of dry acetone.

-

To this solution, add 238 mg (2 mmol) of phenyl isocyanate.

-

Stir the reaction mixture at room temperature for 8 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography over alumina, using chloroform as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent under reduced pressure.

-

Recrystallize the solid residue from an acetone-ether mixture to obtain pure N-(2-chloro-4-pyridyl)-N'-phenylurea.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 73.5% | [1] |

| Melting Point | 173°-174° C | [1] |

| Molecular Formula | C₁₂H₁₀ClN₃O | |

| Molecular Weight | 247.68 g/mol |

Mechanism of Action and Biological Activity

Plant Growth Regulation

Forchlorfenuron is a potent cytokinin-like plant growth regulator.[2] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots. The primary mechanism of action of Forchlorfenuron is the stimulation of cell division and expansion, leading to larger fruit size and increased crop yields.[3] It is known to act synergistically with natural auxins to promote plant cell division and lateral growth.[4]

The signaling pathway for cytokinins, and by extension Forchlorfenuron, involves a multi-step phosphorelay system.

Insecticidal and Insect Growth Regulating Activity

While Forchlorfenuron is primarily used as a plant growth regulator, the broader class of phenylurea compounds has well-documented insecticidal properties. Many benzoylphenyl ureas act as insect growth regulators (IGRs) by inhibiting chitin synthesis.[5] Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to mortality in larval stages.

Although direct evidence for Forchlorfenuron as a potent insecticide is limited in publicly available literature, its structural similarity to other insecticidal ureas suggests potential activity. Some phenylurea derivatives have shown significant insecticidal activity against various pests. The mode of action for these compounds typically involves the disruption of hormonal processes or the inhibition of essential biosynthetic pathways in insects. Insect growth regulators are generally considered to have low toxicity to non-target organisms.[6]

The general mechanism for insect growth regulators that are chitin synthesis inhibitors is depicted below.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules for the agricultural sector. The synthesis of the plant growth regulator Forchlorfenuron serves as a prominent example of their application. While the primary role of Forchlorfenuron is in enhancing crop yield and quality through its cytokinin-like activity, the broader class of phenylurea compounds demonstrates a range of biological effects, including insect growth regulation. Further research into the insecticidal properties of pyridylureas derived from this compound could open new avenues for the development of novel and selective pest control agents. This guide provides a foundational understanding for researchers and professionals in the field of agrochemical synthesis and development.

References

- 1. prepchem.com [prepchem.com]

- 2. Forchlorfenuron (Ref: KT 30) [sitem.herts.ac.uk]

- 3. acetamiprid.com [acetamiprid.com]

- 4. Forchlorfenuron - Wikipedia [en.wikipedia.org]

- 5. agronomyjournals.com [agronomyjournals.com]

- 6. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 2-Chloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilicity of 2-chloropyridine-4-carbonyl chloride, a key reagent in synthetic chemistry. This document outlines the molecule's reactivity, presents relevant quantitative data, details experimental protocols for its use, and illustrates its reaction mechanisms.

Core Concepts: Understanding Electrophilicity

This compound is a highly reactive molecule, a characteristic stemming from the potent electrophilicity of its carbonyl carbon. This reactivity is a confluence of several electronic factors. The carbonyl group itself is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This effect is significantly amplified by the inductive electron-withdrawing properties of both the adjacent chlorine atom and the 2-chloropyridine ring. The nitrogen atom in the pyridine ring, particularly, exerts a strong electron-withdrawing effect, further increasing the partial positive charge on the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[1]

The presence of the chlorine atom on the pyridine ring at the 2-position also contributes to the overall electrophilicity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbon atoms at the 2- and 4-positions, making the entire substituent group strongly electron-withdrawing.

Quantitative Data

While specific kinetic data for the reactions of this compound are not extensively available in the public domain, its reactivity can be inferred from its structural properties and by comparison with related compounds. The following table summarizes key physicochemical properties and provides context for its high electrophilicity.

| Property | Value | Source |

| CAS Number | 65287-34-5 | ChemicalBook[2] |

| Molecular Formula | C₆H₃Cl₂NO | Sigma-Aldrich[3] |

| Molecular Weight | 176.00 g/mol | Sigma-Aldrich[3] |

| Boiling Point | 144-148 °C at 10 mmHg | Sigma-Aldrich[3] |

| Density | 1.418 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.566 | Sigma-Aldrich[3] |

| pKa (Predicted) | -1.84 ± 0.10 | ChemicalBook[2] |

The predicted low pKa value is indicative of a highly acidic conjugate acid, which corresponds to a very weak conjugate base. This suggests that the carbonyl group is highly activated towards nucleophilic acyl substitution.

Reaction Mechanisms and Workflows

The primary reaction of this compound is nucleophilic acyl substitution. This typically proceeds through a tetrahedral intermediate, as illustrated in the following diagram.

Caption: General mechanism for nucleophilic acyl substitution.

The workflow for a typical acylation reaction using this compound is outlined below.

Caption: A typical experimental workflow for acylation.

Experimental Protocols

The following are generalized protocols for the acylation of amines and alcohols with this compound. These should be adapted and optimized for specific substrates.

Protocol 1: Acylation of an Amine

Materials:

-

Amine (1.0 eq)

-

This compound (1.05 - 1.2 eq)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound in the anhydrous solvent.

-

Slowly add the solution of this compound to the amine solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Acylation of an Alcohol

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Pyridine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound in the anhydrous solvent.

-

Slowly add the solution of this compound to the alcohol solution dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired ester.

Conclusion

This compound is a highly electrophilic and versatile reagent for the introduction of the 2-chloro-4-pyridinylcarbonyl moiety. Its reactivity is governed by the combined electron-withdrawing effects of the carbonyl group, the adjacent chlorine atom, and the pyridine ring. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient utilization of this powerful synthetic tool.

References

Methodological & Application

Application Notes & Protocols: Reactions of 2-Chloropyridine-4-carbonyl Chloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloropyridine-4-carbonyl chloride is a key bifunctional reagent in organic synthesis, particularly valued in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure incorporates a reactive acyl chloride at the C4 position and a chloro-substituent at the C2 position, which is susceptible to nucleophilic aromatic substitution. The primary application of this reagent involves the acylation of nucleophiles, most commonly primary amines, to form N-substituted 2-chloroisonicotinamides. This reaction, a classic example of nucleophilic acyl substitution, is fundamental for creating amide bonds, a ubiquitous functional group in drug molecules. These resulting amide products serve as versatile intermediates for further molecular elaboration.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine proceeds via a well-established nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

-

Elimination and Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a non-nucleophilic amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom to yield the final, neutral amide product and the hydrochloride salt of the base.[1]

References

Application Notes: Amide Coupling Protocols Using 2-Chloropyridine-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the creation of pharmaceuticals, natural products, and advanced materials.[1] The reaction between a carboxylic acid derivative and an amine is the most common method for creating this crucial linkage. Acyl chlorides, as highly activated carboxylic acid derivatives, offer a reliable and efficient route for amide synthesis, readily reacting with primary and secondary amines.[2][3]

2-Chloropyridine-4-carbonyl chloride is a heterocyclic acyl chloride that serves as a reactive building block in synthetic chemistry. Its reactivity is enhanced by the electron-withdrawing effects of both the chlorine atom and the pyridine nitrogen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines.[4]

Reagent Properties:

-

Product Name: this compound[5]

-

Synonym: 2-Chloroisonicotinoyl chloride

-

Appearance: Liquid

-

Boiling Point: 144-148 °C at 10 mmHg

-

Density: 1.418 g/mL at 25 °C

Reaction Mechanism and Principles

The formation of an amide using an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[7] The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Caption: General mechanism of nucleophilic acyl substitution for amide formation.

Experimental Protocols

The following is a general protocol for the synthesis of amides using this compound. This procedure is adapted from standard methods for highly reactive acyl chlorides and should be optimized for specific substrates.[8]

Protocol 1: General Amide Synthesis

Materials & Equipment:

-

This compound (1.0 equiv.)

-

Primary or secondary amine (1.0 - 1.2 equiv.)

-

Tertiary amine base (e.g., triethylamine or DIEA, 1.5 - 2.0 equiv.)[2]

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF)[2]

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

-

Standard glassware for aqueous work-up and purification

-

Saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Amine Solution Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) and the base (2.0 equiv.) in anhydrous DCM.

-

Reaction Initiation: Cool the stirred amine solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[8]

-

Work-up: Upon completion, quench the reaction by adding deionized water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amide by silica gel column chromatography or recrystallization.

Safety Precautions:

-

This compound is corrosive and acutely toxic if swallowed.

-

Handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reactions with acyl chlorides produce HCl gas; the use of a base is critical for safety and reaction efficiency.

Caption: Standard experimental workflow for amide coupling with an acyl chloride.

Data Presentation: Representative Yields

While specific data for this compound is not widely published, the following table presents representative outcomes for the analogous and highly reactive agent, 6-Nitropyridine-2-carbonyl chloride.[8] These results illustrate the typical efficiency of using activated pyridine-based acylating agents for the synthesis of various amides. Actual yields may vary depending on the specific amine substrate, reaction scale, and purity of reagents.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-6-nitropyridine-2-carboxamide | 4 | 92 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-nitropyridine-2-carboxamide | 4 | 95 |

| 3 | Benzylamine | N-benzyl-6-nitropyridine-2-carboxamide | 2 | 96 |

| 4 | Morpholine | (6-nitropyridin-2-yl)(morpholino)methanone | 2 | 98 |

| 5 | Diethylamine | N,N-diethyl-6-nitropyridine-2-carboxamide | 3 | 89 |

| 6 | 2-Aminopyridine | N-(pyridin-2-yl)-6-nitropyridine-2-carboxamide | 6 | 85 |

| Table adapted from representative data for a similar activated acylating agent.[8] |

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] The ability to form amide bonds using reagents like this compound is critical for synthesizing novel drug candidates. This reagent allows for the direct incorporation of the 2-chloropyridine moiety, which can serve as a handle for further functionalization, such as through nucleophilic aromatic substitution (SₙAr) reactions, or as a key pharmacophoric element for biological target engagement.[10][11] The robust and high-yielding nature of this coupling method makes it suitable for both lead optimization and scale-up manufacturing processes in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. mch.estranky.sk [mch.estranky.sk]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-chloro-N-aryl-isonicotinamides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2-chloro-N-aryl-isonicotinamides, a class of compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below describe common synthetic routes, including the use of 2-chloroisonicotinoyl chloride and direct amidation of 2-chloronicotinic acid.

Introduction

2-chloro-N-aryl-isonicotinamides are versatile intermediates in the synthesis of various biologically active molecules. The 2-chloropyridine core is a key pharmacophore in numerous compounds, and the ability to introduce diverse aryl amide functionalities allows for the exploration of a broad chemical space. These compounds have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. 2-Chloronicotinic acid, a primary precursor, is a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Synthetic Strategies

The synthesis of 2-chloro-N-aryl-isonicotinamides can be primarily achieved through two main pathways:

-

Acyl Chloride Route: This classic approach involves the reaction of 2-chloroisonicotinoyl chloride with a substituted aniline in the presence of a base. This method is generally high-yielding and suitable for a wide range of anilines.

-

Direct Amidation Route: This method involves the direct coupling of 2-chloronicotinic acid with an aniline. This approach is often considered more environmentally friendly as it avoids the use of hazardous chlorinating agents. Catalysts, such as boric acid, can be employed to facilitate this reaction.[2][3][4]

The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific properties of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-phenyl-isonicotinamide from 2-chloroisonicotinoyl chloride

This protocol details the synthesis of a representative 2-chloro-N-aryl-isonicotinamide using the acyl chloride route.[5]

Materials:

-

2-chloroisonicotinoyl chloride

-

Aniline

-

N,N-diisopropylethylamine (DIPEA)

-

1,2-dichloroethane

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Methanol

-

Water

Procedure:

-

Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a reaction vessel and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

-

Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

After the initial stirring, warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water (30 mL) and filter the resulting mixture.

-

Extract the filtrate with dichloromethane (200 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product from a methanol/water mixture (1:10, 110 mL) to yield the pure 2-chloro-N-phenyl-isonicotinamide.

Expected Yield: 12.12 g (92%)[5]

Protocol 2: Synthesis of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide

This protocol outlines a multi-step synthesis starting from o-chloronitrobenzene and 4-chlorophenylboronic acid, demonstrating the preparation of a more complex derivative.[6]

Step 1: Suzuki Coupling

-

Under a nitrogen atmosphere, add o-chloronitrobenzene (4.7g, 0.03mol), sodium hydroxide (3.6g, 0.09mol), and n-hexane (30mL) to a 100mL three-necked flask.

-

After stirring for 10 minutes, add bis(triphenylphosphine)palladium(II) chloride (0.021g, 0.00003mol).

-

Heat the mixture to 50°C and add a solution of 4-chlorophenylboronic acid (7.0g, 0.045mol) in 30mL of hexane dropwise.

-

After the addition, heat the reaction to reflux and maintain for 6 hours.

Step 2: Reduction

-

The intermediate 4'-chloro-2-nitrobiphenyl is reduced to 4'-chloro-2-aminobiphenyl. The patent does not specify the exact reduction conditions in the provided abstract. A common method would be catalytic hydrogenation or reduction with a metal like iron or tin in acidic media.

Step 3: Condensation

-

Dissolve 4'-chloro-2-aminobiphenyl (6.1g, 0.03mol) in 40mL of xylene in a 100mL three-necked flask.

-

Heat the mixture to reflux with stirring.

-

Slowly add a solution of 2-chloronicotinoyl chloride (6.3g, 0.036mol) in 20mL of xylene.

-

After the addition is complete, maintain the reflux for 5 hours.

-

Cool the reaction to room temperature, separate the layers, wash, and concentrate to obtain the final product.

Overall Yield: 77.5%[6]

Data Presentation

Table 1: Synthesis of 2-chloro-N-aryl-isonicotinamides - Reaction Yields

| Aryl Group | Starting Material | Method | Yield (%) | Reference |

| Phenyl | 2-chloroisonicotinoyl chloride | Acyl Chloride Route | 92% | [5] |

| 4'-chloro-[1,1'-biphenyl]-2-yl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 92% | [7] |

| 4'-(5-phenyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-2-yl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 81% | [7] |

| (E)-4-(phenyldiazenyl)phenyl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 98% | [7] |

| (E)-3'-(phenyldiazenyl)-[1,1'-biphenyl]-2-yl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 75% | [7] |

| 4'-chlorodiphenyl-2-yl | o-chloronitrobenzene | Multi-step | 77.5% | [6] |

Table 2: Characterization Data for Selected 2-chloro-N-aryl-isonicotinamides

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | NMR Data (¹H NMR, CDCl₃) | Reference |

| 2-chloro-N-(4'-phenoxy-[1,1'-biphenyl]-2-yl)nicotinamide | C₂₄H₁₇ClN₂O₂ | 412.86 | 156.5–158.1 | δ 8.41–8.32 (m, 3H), 8.07 (dd, J = 7.6, 2.0 Hz, 1H), 7.42–7.18 (m, 8H), 7.11 (t, J = 7.4 Hz, 1H), 7.05–7.01 (m, 4H) | [7] |

| 2-chloro-N-(4'-(5-phenyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-2-yl)nicotinamide | C₃₀H₁₉ClN₄O₂ | 514.96 | 151.1–153.6 | δ 8.47–8.39 (m, 2H), 8.30–8.18 (m, 5H), 8.13 (dd, J = 7.6, 2.0 Hz, 1H), 7.66–7.54 (m, 5H), 7.53–7.46 (m, 1H), 7.38–7.28 (m, 3H) | [7] |

| (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)nicotinamide | C₁₈H₁₃ClN₄O | 348.78 | 183.2–185.5 | δ 8.51 (dd, J = 4.8, 2.0 Hz, 1H), 8.48 (s, 1H), 8.20 (dd, J = 7.6, 2.0 Hz, 1H), 8.02–7.96 (m, 2H), 7.94–7.89 (m, 2H), 7.85–7.79 (m, 2H), 7.56–7.44 (m, 3H), 7.41 (dd, J = 7.6, 4.8 Hz, 1H) | [7] |

Visualizations

Caption: Synthetic workflow for 2-chloro-N-aryl-isonicotinamides via the acyl chloride route.

Caption: General workflow for the direct catalytic amidation of 2-chloronicotinic acid.

Conclusion

The synthesis of 2-chloro-N-aryl-isonicotinamides can be readily achieved through well-established synthetic methodologies. The choice of the acyl chloride route often provides high yields, while direct amidation presents a more atom-economical alternative. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on this important chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Amidation [catalyticamidation.info]

- 5. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]

- 6. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 2-Chloropyridine-4-carbonyl chloride with various aryl and heteroaryl boronic acids. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecules in drug discovery.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] However, the coupling of 2-chloropyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen.[2] Therefore, careful optimization of the catalytic system, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.[4]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

(Note: The carbonyl chloride group is highly reactive and may not be stable under all Suzuki coupling conditions. In practice, the corresponding carboxylic acid or ester would likely be used, followed by conversion to the carbonyl chloride if required.)

Data Presentation: Comparison of Catalytic Systems

The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling with 2-chloropyridines. The following table summarizes the performance of representative palladium catalysts for the coupling of 2-chloropyridines with arylboronic acids, based on literature for similar substrates.[2]

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |

| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |

| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |

| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | 80-95 | 2-3 |

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[2]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of 2-chloropyridine derivatives. These can be adapted for this compound, ideally starting from the corresponding carboxylic acid or ester to avoid side reactions with the acid chloride functionality.

Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄

This protocol is a conventional method suitable for a variety of arylboronic acids.

Materials:

-

2-Chloropyridine-4-carboxylic acid (or ester)

-

Arylboronic acid

-

Palladium(0)tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask, add the 2-chloropyridine-4-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]

-

Add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the flask.[2]

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[1][3]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][2]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol offers a significant reduction in reaction time.

Materials:

-

2-Chloropyridine-4-carboxylic acid (or ester)

-

Arylboronic acid

-

Dichloro(bis(triphenylphosphine))palladium(II) (Pd(PPh₃)₂Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF) / water mixture

-

Microwave reaction vial

Procedure:

-

In a microwave reaction vial, combine the 2-chloropyridine-4-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₂Cl₂ (3 mol%).[1]

-

Add a degassed DMF/water mixture.[1]

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 15-60 minutes.[1]

-

After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.[1]

-

Perform a standard aqueous work-up as described in Protocol 1.

-

Purify the product by flash column chromatography.[1]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Experimental Workflow

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloroisonicotinoyl Chloride